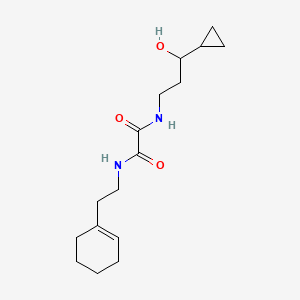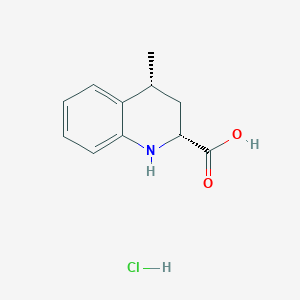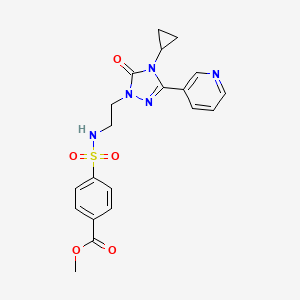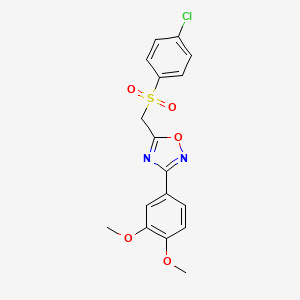
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- This compound, being a complex organic molecule, could likely serve as a precursor or an intermediate in the synthesis of cyclic dipeptidyl ureas, contributing to the development of a new class of pseudopeptidic triazines. These compounds are formed through reactions that involve cyclohexyl or benzyl isocyanide, hinting at the potential versatility of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide in creating structurally diverse molecules with possibly significant biological activities (Sañudo et al., 2006).
Catalysis and Polymerization
- The compound's structure suggests its potential use in catalysis or as part of a catalyst system for polymerization processes. For instance, its cyclohexane and cyclopropyl groups could interact in specific catalytic environments to influence the polymerization of certain monomers, akin to how other complex esters and amides participate in anionic polymerization mechanisms to affect the catalytic activity and properties of polymers (Bukac̆ & Šebenda, 2007).
Pharmaceutical Research and Development
- Although direct applications in drug development are not specified, compounds with similar structural complexity and functional groups are investigated for their pharmacological properties. For instance, derivatives of cyclohexanone have been studied for their bioactive properties, including antimicrobial, antioxidant, and cytotoxic activities. Thus, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide could potentially be a candidate for the synthesis of bioactive molecules or for modification into compounds with desirable pharmacological profiles (Xiao et al., 2014).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c19-14(13-6-7-13)9-11-18-16(21)15(20)17-10-8-12-4-2-1-3-5-12/h4,13-14,19H,1-3,5-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWBFJNRIGEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)
![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)
![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)
![6-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733727.png)

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)

![3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733733.png)